molecular formula C11H11NO3 B1424270 6-Methoxy-3-methyl-1h-indole-2-carboxylic acid CAS No. 2473-98-5

6-Methoxy-3-methyl-1h-indole-2-carboxylic acid

Cat. No.: B1424270
CAS No.: 2473-98-5
M. Wt: 205.21 g/mol
InChI Key: GAXRKJWZFDHHJC-UHFFFAOYSA-N
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Description

6-Methoxy-3-methyl-1h-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is characterized by the presence of a methoxy group at the 6th position, a methyl group at the 3rd position, and a carboxylic acid group at the 2nd position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Scientific Research Applications

6-Methoxy-3-methyl-1h-indole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas .

Biochemical Analysis

Biochemical Properties

6-Methoxy-3-methyl-1h-indole-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the production of dyes by Escherichia coli expressing naphthalene dioxygenase and toluene dioxygenase . These interactions highlight its potential in biochemical applications and its importance in enzymatic processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules. It can bind to specific enzymes, leading to their inhibition or activation. For example, indole derivatives have been shown to inhibit HIV-1 and HIV-2 replication in acutely infected cells . These interactions at the molecular level are crucial for understanding the compound’s mechanism of action and its potential therapeutic benefits.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that indole derivatives can maintain their biological activity over extended periods, making them suitable for long-term applications

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and analgesic activities . At higher doses, it may cause toxic or adverse effects. Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safe use of this compound in clinical settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, indole derivatives are metabolized by gut bacteria and liver enzymes, leading to the production of various metabolites . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential effects on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is important for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific organelles or compartments within the cell . These localization patterns are crucial for understanding the compound’s mode of action and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-3-methyl-1h-indole-2-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. Catalysts and solvents are chosen to optimize the reaction rates and minimize by-products .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 6-Methoxy-1-methyl-1h-indole-2-carboxylic acid
  • 6-Methoxy-3-methyl-1h-indole-2-carboxaldehyde
  • 6-Methoxy-3-methyl-1h-indole-2-methanol

Comparison:

  • Uniqueness: The presence of both methoxy and methyl groups along with the carboxylic acid group makes 6-Methoxy-3-methyl-1h-indole-2-carboxylic acid unique in its reactivity and biological activity.
  • Reactivity: The specific positioning of these groups influences the compound’s reactivity in chemical reactions, making it distinct from other indole derivatives.
  • Biological Activity: Its unique structure may confer specific biological activities that are not observed in other similar compounds.

Properties

IUPAC Name

6-methoxy-3-methyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-6-8-4-3-7(15-2)5-9(8)12-10(6)11(13)14/h3-5,12H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXRKJWZFDHHJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=CC(=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2473-98-5
Record name 6-methoxy-3-methyl-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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